フェロセン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

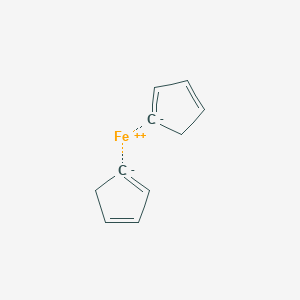

Ferrocene is a notable organometallic compound consisting of two cyclopentadienyl rings bound on opposite sides of a central iron atom, forming a sandwich-like structure. This compound is known for its stability, unique electronic structure, and reversible redox properties, which have made it a subject of interest in various fields including catalysis, material science, and medicinal chemistry .

Synthesis Analysis

The synthesis of ferrocene derivatives has been explored extensively. For instance, ferrocenes bearing podand dipeptide chains have been synthesized to form ordered structures in both solid and solution states . Additionally, ferrocene derivatives with potential as chemosensors for Hg^2+ and Pb^2+ ions in aqueous environments have been developed, showcasing the versatility of ferrocene in creating functional materials . Mono-amino-functionalised ferrocenes and ferrocenium salts have also been synthesized, further expanding the range of ferrocene-based compounds .

Molecular Structure Analysis

The molecular structure of ferrocene has been characterized using various analytical techniques. X-ray crystallography has been employed to determine the structures of ferrocene derivatives, revealing intricate details such as intramolecular hydrogen bondings and chiral organization . The electronic structure of ferrocene and its derivatives has been studied theoretically, providing insights into the distribution of electrons and the stability of the compound .

Chemical Reactions Analysis

Ferrocene and its derivatives participate in a variety of chemical reactions. The synthesis of chiral ferrocene amines derived from amino acids and peptides involves the formation of Schiff bases and subsequent reduction, demonstrating the compound's reactivity and potential for creating chiral electrochemical sensors . The reactivity of ferrocene is also highlighted in the synthesis of polymetallic iron(II) imidazolate complexes, which exhibit magnetic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of ferrocene have been extensively studied. Its redox properties are particularly notable, with ferrocene being able to undergo reversible oxidation and reduction, which is useful in applications such as molecular machines and sensors . The compound's stability in air, heat, and light, along with its low toxicity, make it an attractive core for developing bioactive pharmacophores with enhanced properties .

科学的研究の応用

高分子化学

フェロセンとその誘導体は、高分子化学において重要な役割を果たします。 これらは、レドックス動的ポリマーとデンドリマーの生成に使用されます 。これらのポリマーは、フェロセンのレドックス活性な鉄中心が組み込まれているため、ユニークな特性を示し、スマートマテリアルやナノテクノロジーへの応用につながる可能性があります。

材料科学

材料科学では、フェロセンはバイオレセプターとして使用されています 。特定の分子に選択的に結合する能力は、センシング用途に理想的な候補となっています。 さらに、フェロセン誘導体は、液晶やナノ粒子など、さまざまな電子特性や磁気特性を持つ材料を合成するために使用されています 。

電気化学

フェロセンの可逆的なレドックス挙動と高い安定性は、レドックスフロー電池の電極材料として有望です 。 また、電気化学センサーでも使用され、その高速な電子移動能力により、グルコース、ドーパミン、重金属などのさまざまな分子やイオンを溶液中で検出します 。

触媒

触媒の分野では、フェロセンは、酸化、水素化、クロスカップリング反応など、さまざまな有機反応で触媒として機能します 。その構造的および電子的特性によりこれらの反応が促進され、フェロセンは合成化学において貴重な成分となっています。

医薬品化学

フェロセン誘導体は、抗がん剤、抗ウイルス剤、抗菌剤の開発において有望視されています 。フェロセン部分は、薬物分子に組み込まれて、その活性を高め、有効性を高めることができ、製薬研究の新たな道を切り開きます。

センシングテクノロジー

フェロセンのユニークな特性により、センシングテクノロジーでの使用に適しています。 フェロセン系化合物は、レドックス反応を起こす能力があるため、ケモセンサーとして使用され、特定の化学物質や条件の存在を検出するために活用できます 。

エネルギーシステム

フェロセン系電気触媒は、より低い動作電位での優れた電気触媒活性が知られています。 これは、燃料電池や太陽電池などのさまざまなエネルギー関連システムにおける反応の特異性と感度を高めます 。

農業への応用

農業では、フェロセン誘導体は、分子レベルで特定のタスクを実行できる分子マシン、例えば、殺虫剤や肥料の標的デリバリーなど、への潜在的な用途について調査されています

作用機序

Target of Action

Ferrocene and its derivatives primarily target Glutathione Peroxidase 4 (GPX4) , a key enzyme in cancer cells undergoing the epithelial–mesenchymal transition . GPX4 is the only peroxidase in mammals capable of reducing lipid hydroperoxides . When GPX4 function is impaired, lipid peroxidation causes ferroptosis, a tumor-suppressive process . Moreover, blocking GPX4 function or decreasing the protein level of GPX4 can suppress tumor growth .

Mode of Action

Ferrocene interacts with its targets in a unique way. It serves a dual role: it maintains the inhibition capacity of certain molecules with GPX4 and also acts as a Reactive Oxygen Species (ROS) producer . This ROS-inducing ability enhances the vulnerability to ferroptosis of cancer cells, thereby attenuating tumor growth .

Biochemical Pathways

Ferrocene affects the ferroptosis-related signaling pathways and cell phenotypes, including folate metabolism, the AGE-RAGE signaling pathway in diabetic composites, negative regulation of lipid storage, and mesenchymal migration . The induction of ferroptosis, an iron-dependent form of regulated cell death driven by an overload of lipid peroxides in cellular membranes, occurs after treatment with Ferrocene .

Pharmacokinetics

Ferrocene is an orange crystalline solid at room temperature with excellent chemical and thermal stability .

Result of Action

The molecular and cellular effects of Ferrocene’s action are significant. It induces ferroptosis, a form of programmed cell death, in cancer cells . This is achieved by increasing cellular reactive oxygen species (ROS) and lipid peroxidation (LPO) . The ROS-related bioactivity assays highlight the ROS-inducing ability of Ferrocene at the molecular level and their ferroptosis enhancement at the cellular level .

Action Environment

The electrochemical properties of Ferrocene have been found to be influenced by several factors including the ferrocene positions in different environments and applied potentials, the distance between adjacent ferrocene units, and the interactions between the redox moieties and the functionalized electrode . These environmental factors can influence the compound’s action, efficacy, and stability.

Safety and Hazards

将来の方向性

Ferrocene has found a wide range of applications in various fields, such as fuel additives to improve their performance and reduce emissions; electrochemical sensors to detect the presence of various molecules and ions in solutions, including glucose, dopamine, and heavy metals; catalysts in various organic reactions, including oxidation, hydrogenation, and cross-coupling reactions; and medicinal chemistry in the development of anticancer, antiviral, and antimicrobial drugs . Ferrocene derivatives have been used to synthesize a wide range of materials, including polymers, liquid crystals, and nanoparticles, with diverse electronic and magnetic properties .

特性

IUPAC Name |

cyclopenta-1,3-diene;iron(2+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H5.Fe/c2*1-2-4-5-3-1;/h2*1-3H,4H2;/q2*-1;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBABTAKFJOGOMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC=[C-]1.C1C=CC=[C-]1.[Fe+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Fe |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the molecular formula and weight of ferrocene?

A1: The molecular formula of ferrocene is Fe(C5H5)2, and its molecular weight is 186.04 g/mol.

Q2: What are some notable spectroscopic features of ferrocene?

A2: Ferrocene exhibits characteristic spectroscopic features: * UV-Vis: Absorbs in the visible region, giving it its characteristic orange color. * IR: Shows distinct bands corresponding to the vibrations of the cyclopentadienyl rings and the iron-carbon bond. * NMR: Exhibits a single peak in the 1H NMR spectrum due to the equivalence of all ten protons on the cyclopentadienyl rings. []

Q3: What makes ferrocene particularly stable for an organometallic compound?

A3: Ferrocene's remarkable stability is attributed to the sandwich structure, where the iron atom is sandwiched between two cyclopentadienyl rings. This arrangement leads to a stable 18-electron configuration for the iron atom and strong bonding interactions between the iron and the rings. []

Q4: How does the incorporation of ferrocene into polymers impact their properties?

A4: Incorporating ferrocene units into polymers introduces redox activity, enabling applications like electrochemically induced derivatization of electrodes. These polymers can be used in molecular recognition, redox sensing, and electrochromic devices. []

Q5: Can you describe an example of how ferrocene is used in materials for specific applications?

A5: Researchers have developed ferrocene-containing polychlorotriphenylmethyl radicals that exhibit strong non-linear optical (NLO) responses. These materials hold promise for applications requiring high NLO responses with good chemical, thermal, and photo-optical stability. []

Q6: What challenges are associated with using ferrocene in aqueous environments, and how can these be addressed?

A6: Ferrocene's low solubility in aqueous solutions poses a challenge for applications like electrochemical biosensors. Encapsulating ferrocene within a chitosan film can overcome this issue by immobilizing the molecules on electrode surfaces while enhancing water compatibility. []

Q7: How does the choice of linker impact the properties of ferrocene-containing polymers?

A7: In ferrocene-containing polymers, the linker between the ferrocene unit and the polymer backbone significantly influences properties. For example, in polyurethane systems, incorporating ferrocene units within the polyether soft segments using specific linkers leads to interesting electrochemical behavior and temperature-dependent ionic conductivity. []

Q8: Can ferrocene derivatives act as catalysts in asymmetric synthesis?

A8: Yes, chiral ferrocene derivatives, such as chiral 2-(1-dimethylaminoethyl)ferrocenecarbaldehyde, can act as effective catalysts in asymmetric alkylation reactions of aldehydes with dialkylzinc reagents. These reactions yield chiral alcohols with high enantiomeric excess. []

Q9: How does the structure of a ferrocene-based ligand influence its catalytic activity?

A9: The structure of a ferrocene-based ligand significantly impacts its coordination behavior and catalytic activity. For example, the specific placement of phosphine and carboxylic acid groups in phosphanyl-ferrocenecarboxylic ligands leads to unique coordination modes and applications in catalysis. []

Q10: How is computational chemistry used to study ferrocene and its derivatives?

A10: Computational methods, like DFT calculations, provide insights into the electronic structure, geometry, and properties of ferrocene derivatives. These methods help elucidate factors like nonplanarity, electron delocalization, and the nature of metal-ligand interactions. []

Q11: How do substituents on the ferrocene ring affect the electrochemical properties of the molecule?

A11: Substituents on the ferrocene ring significantly influence the redox potential. Electron-donating groups generally make ferrocene easier to oxidize, while electron-withdrawing groups make it harder to oxidize. The nature and position of the substituent affect the extent of this influence. [, ]

Q12: How does the length of the alkyl chain in ferrocene conjugates affect their interactions with biomolecules?

A12: The length of the alkyl chain in ferrocene conjugates influences their interactions with biomolecules like human serum albumin. Longer alkyl chains can lead to stronger hydrophobic interactions, impacting the binding affinity and selectivity. []

Q13: What strategies can enhance the stability of ferrocene-based materials under various conditions?

A13: Strategies to improve ferrocene stability include:* Appropriate Linker Selection: Using amide linkers instead of ester linkers enhances the stability of the ferrocenium cation in ferrocene conjugates. []* Encapsulation: Encapsulating ferrocene within a chitosan film or a dendritic shell protects it from degradation and improves stability in aqueous environments. [, ]

Q14: How can ferrocene be used in analytical applications?

A14: Ferrocene derivatives can serve as electrochemical probes in sensing applications. For example, researchers have designed ferrocene probe molecules for detecting specific anions based on changes in their electrochemical properties upon binding. []

Q15: What is the historical significance of ferrocene in organometallic chemistry?

A15: The discovery of ferrocene in the early 1950s revolutionized organometallic chemistry. Its unique sandwich structure and remarkable stability led to the development of a vast array of metallocene compounds with diverse applications. []

Q16: How does the concept of "molecular ball-bearing" apply to ferrocene derivatives in supramolecular chemistry?

A16: The "molecular ball-bearing" property of ferrocene, referring to the free rotation of its cyclopentadienyl rings, is exploited in supramolecular chemistry. It enables ferrocene-based monomers to adopt optimal conformations for forming supramolecular polymers through strong intermolecular interactions. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。